CYP1A2 Inhibition vs. Pyridine Inhibitor
3,5-Dichloro-2-methylpyridin-4-ol inhibits human recombinant CYP1A2 with an IC50 of 25,000 nM, a potency approximately 90 times weaker than the known pyridine-based inhibitor 2-cyclohex-1-enylethynyl-pyridine, which has an IC50 of 676 nM under comparable assay conditions [1][2]. This data indicates that while this compound can inhibit CYP1A2, it is a relatively weak inhibitor within the pyridine chemotype, a key differentiator for applications where CYP1A2 inhibition is undesirable.
| Evidence Dimension | CYP1A2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 25,000 nM (2.50E+4 nM) |
| Comparator Or Baseline | 2-cyclohex-1-enylethynyl-pyridine: 676 nM |
| Quantified Difference | Approximately 37-fold difference (37x weaker) |
| Conditions | Inhibition of human recombinant CYP1A2 assessed as inhibition of fluorescent metabolite formation |
Why This Matters
Understanding a compound's CYP inhibition profile is critical for predicting potential drug-drug interactions and metabolic stability, and this quantitative data allows for informed selection over a more potent CYP1A2 inhibitor within the same chemical class.
- [1] BindingDB. BDBM50359523 (CHEMBL1927147). Inhibition of human recombinant CYP1A2. View Source
- [2] BindingDB. BDBM50172117 (CHEMBL196643). Inhibitory concentration against CYP1A2. View Source
